Product packaging for 3-ethoxyoxolane-3-carbaldehyde(Cat. No.:CAS No. 1780194-59-3)

3-ethoxyoxolane-3-carbaldehyde

Cat. No.: B6146475
CAS No.: 1780194-59-3
M. Wt: 144.17 g/mol
InChI Key: JEUQSZADFGAROG-UHFFFAOYSA-N
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Description

Historical Perspectives on Substituted Tetrahydrofuran (B95107) Chemistry

The tetrahydrofuran ring, a five-membered cyclic ether, has long been a subject of chemical investigation. wikipedia.org Historically, the synthesis of substituted tetrahydrofurans was often achieved through intramolecular cyclizations. nih.gov Classical methods frequently relied on intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group, such as a halide or sulfonate, to form the cyclic ether. nih.gov Another foundational approach involved the intramolecular addition of alcohols to epoxides, a method first detailed in the late 1970s. nih.gov

Early industrial production of the parent compound, tetrahydrofuran, was developed by DuPont, involving processes like the catalytic hydrogenation of furan (B31954) or the oxidation of n-butane to maleic anhydride (B1165640) followed by hydrogenation. wikipedia.orgacs.orgchemeurope.com A major industrial route that remains prevalent is the acid-catalyzed dehydration of 1,4-butanediol. acs.orgchemeurope.comsciencemadness.org These foundational methods laid the groundwork for chemists to explore the synthesis of more complex, substituted analogs, driving the development of new synthetic strategies to control stereochemistry and functional group compatibility. acs.org

Contemporary Significance of Oxolane Derivatives in Advanced Organic Synthesis Research

Substituted oxolane rings are integral components of a wide range of biologically active molecules, including lignans, annonaceous acetogenins, and polyether ionophores. wikipedia.orgnih.gov This prevalence in nature has made the development of methods for their stereoselective synthesis a major focus in modern organic chemistry. nih.gov The oxolane moiety is not just a passive scaffold but often plays a crucial role in the biological activity of the parent molecule. nih.gov

In contemporary research, oxolane derivatives serve as critical building blocks for creating complex molecular architectures. chemistryviews.org Advanced synthetic methods, such as [3+2] cycloaddition reactions, palladium-catalyzed intramolecular reactions, and various annulation strategies, have been developed to construct highly substituted tetrahydrofurans with high efficiency and stereocontrol. nih.govorganic-chemistry.org These methods allow chemists to forge multiple bonds and stereocenters in a single step, providing convergent pathways to valuable compounds. nih.gov The functionalization of the oxolane ring itself, including C-H functionalization, has also become a significant area of research, enabling the direct installation of various substituents onto the pre-formed ring. organic-chemistry.org

Chemical Nomenclature and Structural Conventions for 3-ethoxyoxolane-3-carbaldehyde

The compound this compound is defined by a central five-membered oxolane (tetrahydrofuran) ring. At the third carbon atom of this ring, two functional groups are attached: an ethoxy group (-OCH₂CH₃) and a carbaldehyde group (-CHO). This geminal substitution at a non-anomeric position creates a quaternary carbon center within the heterocyclic ring.

IdentifierValue
IUPAC Name This compound
CAS Number 1780194-59-3 bldpharm.com
Molecular Formula C₇H₁₂O₃
Structure A tetrahydrofuran ring substituted at the 3-position with both an ethoxy group and a formyl (carbaldehyde) group.

This table is generated based on information from the IUPAC name and available chemical database information.

Overview of Current Research Trajectories for the Compound in Synthetic Organic Chemistry

While specific research literature detailing the direct application of this compound is not extensively available, its research trajectory can be inferred from its structure as a functionalized heterocyclic building block. The compound possesses two key reactive handles: an aldehyde and an ether linkage at a quaternary center.

The aldehyde group is one of the most versatile functional groups in organic synthesis. It can readily undergo a wide variety of transformations, including:

Nucleophilic addition: Reactions with Grignard reagents, organolithium compounds, or other nucleophiles to form secondary alcohols. wikipedia.org

Wittig-type reactions: Conversion to alkenes.

Reductive amination: Formation of amines.

Oxidation: Conversion to a carboxylic acid, yielding the related compound 3-ethoxyoxolane-3-carboxylic acid. sigmaaldrich.com

Condensation reactions: Formation of imines, oximes, or hydrazones, which can serve as intermediates for further transformations. mdpi.com

The presence of the ethoxy group geminal to the aldehyde on the oxolane ring suggests that this compound is a stable, yet reactive, building block. The quaternary center can impart specific conformational constraints on molecules derived from it. Research involving this compound would likely focus on its use as an intermediate in multi-step syntheses, where the aldehyde is transformed first, followed by potential modifications or reliance on the steric and electronic properties of the substituted oxolane core. Its utility lies in the ability to introduce a complex, oxygenated, five-membered ring system into a larger target molecule in a single step.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1780194-59-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethoxyoxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-2-10-7(5-8)3-4-9-6-7/h5H,2-4,6H2,1H3

InChI Key

JEUQSZADFGAROG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCOC1)C=O

Purity

95

Origin of Product

United States

Methodological Advancements in the Synthesis of 3 Ethoxyoxolane 3 Carbaldehyde

Retrosynthetic Disconnections for the Tetrahydrofuran (B95107) Core and Carbonyl Functionality

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials. For 3-ethoxyoxolane-3-carbaldehyde, the analysis involves strategic disconnections of the oxolane (tetrahydrofuran) ring and the carbon-carbon bonds associated with the aldehyde and ether functionalities.

The central feature of the target molecule is the oxolane, or tetrahydrofuran, ring. organic-chemistry.org The formation of this five-membered cyclic ether is a critical step in the synthesis. Several general strategies for the synthesis of tetrahydrofuran rings can be considered. One common approach is the intramolecular cyclization of a suitable linear precursor. For instance, the cyclization of homoallylic alcohols can be promoted by reagents like iodine, leading to substituted tetrahydrofurans. nih.gov Another powerful method involves the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes, which can be catalyzed by various transition metals or even achieved under metal-free conditions. organic-chemistry.org

A plausible retrosynthetic disconnection for the oxolane ring of this compound would involve breaking one of the carbon-oxygen bonds, leading to a substituted 1,4-diol derivative. This diol could, in turn, be derived from a precursor with appropriate functional groups to facilitate the introduction of the ethoxy and aldehyde moieties.

The aldehyde group and the ethoxy substituent at the C3 position introduce a quaternary stereocenter, adding a layer of complexity to the synthesis. A key disconnection involves the C2-C3 bond, suggesting a nucleophilic addition to a carbonyl group. This leads back to a 3-oxotetrahydrofuran precursor. google.com The aldehyde functionality can be envisioned as arising from the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. For instance, a facile synthesis of 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline, a similarly substituted heterocyclic aldehyde, involved the reduction of a Weinreb amide. researchgate.net

The ethoxy group can be introduced through various etherification strategies. A common method would be the Williamson ether synthesis, involving the reaction of an alkoxide with an ethyl halide. In the context of our retrosynthesis, the ethoxy group could be installed on a hydroxyl group at the C3 position of a suitable intermediate.

Classical and Modern Synthetic Protocols

Drawing from the retrosynthetic analysis, several classical and modern synthetic protocols can be employed to construct this compound. These methods focus on the key steps of carbon-carbon bond formation and the introduction of the desired functional groups.

The creation of the carbon skeleton, particularly the bond connecting the aldehyde group (or its precursor) to the oxolane ring, is a pivotal step.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, creating a β-hydroxy carbonyl compound from two carbonyl-containing precursors. tandfonline.comresearchgate.net This reaction can be adapted to synthesize precursors for our target molecule. A crossed Aldol reaction between an enolate of a suitable ketone and an aldehyde could establish the required carbon framework. While not directly applied to this compound in the literature, the principles of Aldol chemistry provide a viable synthetic pathway. For example, the reaction of a ketone enolate with an α-alkoxy aldehyde can produce α-methylene-β-hydroxy-γ-alkoxy esters and ketones. tandfonline.comresearchgate.net

Table 1: Key Features of Aldol Condensation

FeatureDescription
Reactants An enol or enolate and a carbonyl compound (aldehyde or ketone).
Product A β-hydroxy aldehyde or β-hydroxy ketone.
Bond Formed A new carbon-carbon single bond.
Catalysis Can be catalyzed by either acid or base.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used to form carbon-carbon bonds by attacking electrophilic carbonyl centers. wikipedia.orgleah4sci.comdalalinstitute.commasterorganicchemistry.com

The Reformatsky reaction is a particularly relevant organometallic approach. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgbyjus.comnumberanalytics.comadichemistry.compsiberg.com This method is advantageous as the organozinc reagents are typically less reactive than Grignard or organolithium reagents, which can prevent unwanted side reactions. wikipedia.org A plausible strategy would involve the reaction of ethyl bromoacetate (B1195939) with 3-oxotetrahydrofuran in the presence of zinc to yield a β-hydroxy ester intermediate. This intermediate could then be further manipulated to introduce the ethoxy group and convert the ester to the target aldehyde.

Table 2: Comparison of Organometallic Reagents for Carbonyl Addition

Reagent TypeGeneral FormulaReactivityCommon Applications
Grignard Reagent R-MgXHighAddition to aldehydes, ketones, esters, and epoxides. masterorganicchemistry.com
Organolithium Reagent R-LiVery HighAddition to carbonyls, deprotonation of weak acids. wikipedia.orgmasterorganicchemistry.com
Organozinc (Reformatsky) R-ZnXModerateAddition of α-halo esters to carbonyls. wikipedia.org

Another organometallic strategy could involve the addition of an organolithium or Grignard reagent to a 3-oxotetrahydrofuran derivative. acs.orgnih.gov For example, a protected cyanohydrin could be used as a masked aldehyde functionality. Addition of an organometallic reagent to the ketone at the 3-position, followed by deprotection and transformation of the nitrile, could lead to the desired aldehyde. The reaction of Grignard reagents with nitriles, followed by hydrolysis, is a known method for ketone synthesis and could be adapted for this purpose. masterorganicchemistry.com

Stereoselective and Enantioselective Synthetic Pathways

The synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry, particularly in the preparation of biologically active compounds and complex materials. For a molecule such as this compound, which contains a stereocenter at the C3 position, the development of stereoselective and enantioselective synthetic routes is of paramount importance. These pathways aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

Chiral Catalyst Development for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound from an achiral or racemic precursor, often relies on the use of chiral catalysts. These catalysts, used in substoichiometric amounts, can induce chirality in the product, leading to a significant excess of one enantiomer. While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented, the principles of chiral catalyst development for related heterocyclic systems provide a strong foundation for potential strategies.

The development of chiral rhodium(II) catalysts, for instance, has been instrumental in the asymmetric synthesis of 1,3-dioxoles. nih.gov These catalysts, featuring chiral carboxylate ligands, can effectively control the stereochemistry of cycloaddition reactions. nih.gov The enantioselectivity is influenced by the steric and electronic properties of the ligands attached to the metal center. nih.gov For example, the use of Rh₂(S-DOSP)₄ resulted in moderate enantiomeric excess (e.e.), while more sterically demanding phthalimide-based ligands led to significant improvements. nih.gov This approach, involving the formation of a chiral metal-bound intermediate, could be conceptually extended to the asymmetric functionalization of a pre-existing oxolane ring or a ring-forming reaction that establishes the chiral center.

A plausible strategy for the asymmetric synthesis of this compound could involve the enantioselective functionalization of a suitable oxolane precursor. Research into the asymmetric synthesis of δ-hydroxy α-amino acids has demonstrated the utility of dual catalytic systems, such as a combination of copper and ruthenium complexes with chiral ligands, to achieve high diastereo- and enantioselectivity. acs.org

Below is a table summarizing the performance of different chiral Rh(II) catalysts in an analogous three-component reaction for the synthesis of chiral 1,3-dioxoles, which showcases the impact of catalyst structure on enantioselectivity. nih.gov

CatalystLigand StructureEnantiomeric Excess (e.e.) (%)
Rh₂(S-DOSP)₄Phthalimido-based28
Catalyst 1mTethered isoamyl groupModerate
Catalyst 1qBridged polycyclic N-protecting groupsImproved
Catalyst 1vNot specifiedHigh (at low temp)

This table illustrates the effect of chiral catalyst selection on the enantioselectivity of a reaction producing a related heterocyclic structure. The data is based on the synthesis of chiral 1,3-dioxoles as reported in the literature. nih.gov

Diastereoselective Control in Ring Functionalization

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter requires control over the relative stereochemistry, a concept known as diastereoselective control. In the context of this compound, if the oxolane ring itself is substituted, any reaction at the C3 position would need to be controlled relative to the existing stereocenters.

Methodologies for the diastereoselective functionalization of heterocyclic rings are well-established. For example, a novel method for the direct C-H functionalization of saturated N-heterocycles has been shown to be highly diastereoselective, leading to the formation of ring-fused oxazines. rsc.org This highlights the potential for substrate-controlled diastereoselectivity, where the existing stereochemistry of the starting material directs the approach of the incoming reagent.

In the synthesis of substituted tetrahydrofurans, Lewis acid-mediated ring contractions of 1,3-dioxepins have demonstrated excellent diastereoselectivity. nih.gov The choice of Lewis acid was found to be critical in determining the stereochemical outcome. For instance, the use of TMSOTf in acetonitrile (B52724) favored the formation of the 2,3-cis/3,4-trans diastereomer, whereas SnCl₄ in dichloromethane (B109758) yielded the 2,3-trans/3,4-cis diastereomer. nih.gov This level of control is attributed to the formation of different transition state geometries under kinetic control. nih.gov Such principles could be applied to a precursor of this compound to control the stereochemistry at the C3 position relative to other substituents on the oxolane ring.

The following table presents data on the diastereoselective ring contraction of 1,3-dioxepins to form tetrahydrofurans, illustrating the influence of the Lewis acid on the diastereomeric ratio. nih.gov

Lewis AcidSolventMajor Diastereomer
TMSOTfMeCN2,3-cis/3,4-trans
SnCl₄CH₂Cl₂2,3-trans/3,4-cis

This table showcases how the choice of reagent can dictate the diastereochemical outcome in the synthesis of a related heterocyclic system, providing a model for achieving diastereoselective control in the synthesis of substituted oxolanes. nih.gov

Catalytic Methodologies in Compound Preparation

Catalysis is a fundamental pillar of green and efficient chemical synthesis. The application of various catalytic methodologies can offer milder reaction conditions, higher atom economy, and novel reaction pathways for the preparation of complex molecules like this compound.

Homogeneous and Heterogeneous Catalysis Applications

Both homogeneous and heterogeneous catalysis offer distinct advantages in organic synthesis. Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity. For instance, palladium-catalyzed intramolecular Heck coupling has been utilized in the synthesis of 3-ethoxycarbonyl benzofuran, a structurally related compound. orgsyn.org

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recyclability. The use of a heterogeneous Pd-Bi/C catalyst for the oxidation of D-sugars to lactones demonstrates the potential of this approach for selective oxidations in complex molecules. nih.gov This catalyst could be separated from the reaction mixture and reused without a loss of activity. nih.gov Similarly, a heterogeneous catalyst derived from waste animal bones and teeth has been developed for transesterification reactions, showcasing the use of sustainable materials in catalyst preparation. nih.gov For the synthesis of this compound, a heterogeneous catalyst could potentially be employed in the formation of the oxolane ring or in the introduction of the ethoxy group.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. These catalysts are often metal-free, less sensitive to air and moisture, and can promote a wide range of transformations.

In the context of synthesizing heterocyclic compounds, organocatalysts have been successfully employed. For example, a three-component cyclocondensation to form isoxazol-5(4H)-ones was efficiently catalyzed by 2-aminopyridine (B139424) in water, a green solvent. clockss.org The proposed mechanism involves the organocatalyst acting as a base to generate an enolate, which then participates in a cascade of reactions. clockss.org Such a strategy could be envisioned for the construction of the oxolane ring or for the introduction of the carbaldehyde group at the C3 position.

The following table provides an example of an organocatalytic reaction, highlighting the efficiency of 2-aminopyridine in a three-component synthesis. clockss.org

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
20Water80High

This table illustrates the effectiveness of an organocatalyst in a multi-component reaction, a strategy that could be adapted for the synthesis of this compound. clockss.org

Photoredox and Electrosynthetic Approaches

In recent years, photoredox catalysis and electrosynthesis have gained significant attention as sustainable and powerful methods for organic synthesis. These techniques utilize light energy or electrical current, respectively, to generate highly reactive intermediates under mild conditions. nih.govnih.gov

Photoredox catalysis, often employing iridium or ruthenium complexes, can facilitate single-electron transfer processes to activate stable organic molecules. princeton.edu This has been applied to a wide range of transformations, including the synthesis of unnatural α-amino acids and the functionalization of C-H bonds. nih.gov For the synthesis of this compound, photoredox catalysis could potentially be used to generate a radical at the C3 position of an oxolane precursor, which could then be trapped by an appropriate electrophile to install the carbaldehyde group.

Electrosynthesis offers a reagent-free method for oxidation and reduction reactions, with the electron serving as the "reagent." nih.gov This approach can be used to generate reactive intermediates and has been applied to the synthesis of drug metabolites and functionalized lactones. nih.govgre.ac.uk The use of a sacrificial aluminum anode in reductive electrosynthesis in tetrahydrofuran, an ethereal solvent, demonstrates the applicability of this method to reactions involving oxolane-like structures. rsc.org An electrosynthetic approach could be envisioned for the selective oxidation of a primary alcohol precursor to the carbaldehyde in this compound.

Ring-Opening Polymerization as a Synthetic Strategy for Oxolane Scaffolds

While not a direct route to this compound, ring-opening polymerization (ROP) is a powerful strategy for synthesizing polymers containing the oxolane (tetrahydrofuran) scaffold. Specifically, cationic ring-opening polymerization (CROP) is employed to produce poly(oxolane)s, also known as poly(tetrahydrofuran) (PTHF). mdpi.com This "living" polymerization technique allows for precise control over the molecular weight and structure of the resulting polymer. researchgate.net

The process is initiated by electrophilic agents, such as alkyl tosylates or triflates, which activate the 2-substituted 2-oxazoline monomer. nih.gov The polymerization proceeds via a nucleophilic attack of the monomer's nitrogen lone pair on the activated species. researchgate.net The living nature of CROP enables the synthesis of well-defined polymers with narrow molar mass distributions. nih.gov The polymerization can be terminated by introducing a strong nucleophile, which caps (B75204) the active chain end. researchgate.net

Although the direct polymerization of this compound is not a primary application, the principles of ROP are fundamental to understanding the chemistry of the oxolane ring. The reactivity and stability of the ring are significantly influenced by its substituents. This knowledge is crucial for designing syntheses of various functionalized oxolane derivatives. Moreover, PTHF, often synthesized from sustainable resources, is a key component in the production of thermoplastic polyurethanes. mdpi.com

Research has also explored the use of metal catalysts, such as stannous(II) trifluoromethane (B1200692) sulfonate [Sn(OTf)2], for the ROP of functionalized lactones and carbonates, which are structurally related to oxolanes. rsc.org These methods aim to create functionalized polyesters and polycarbonates under practical reaction conditions. rsc.org

Principles of Sustainable Synthesis in Process Design

The integration of green chemistry principles into the synthesis of fine chemicals is paramount for minimizing environmental impact. For a target molecule like this compound, this involves a holistic approach to process design, focusing on solvent choice, reaction efficiency, and waste minimization.

Exploration of Green Solvents and Reaction Media

The pharmaceutical and fine chemical industries are major consumers of organic solvents, which contribute significantly to nonaqueous waste. acs.org Consequently, there is a strong impetus to replace traditional, often hazardous, solvents with greener alternatives. acs.org

For the synthesis of heterocyclic compounds, a variety of green solvents have been investigated. monash.edunih.gov These include water, ionic liquids, deep eutectic solvents, and bio-derived solvents like glycerol, ethylene (B1197577) glycol, and ethyl lactate. nih.govmdpi.com Water is highly advantageous due to its non-toxicity, non-flammability, and low cost. mdpi.com Polyethylene glycols (PEGs) are another class of green solvents that are non-toxic and biodegradable. monash.educurtin.edu.au In some reactions, PEGs can also act as a catalyst. monash.educurtin.edu.au

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), offer a highly diffusive and low-viscosity medium for chemical reactions, coupled with an excellent environmental and safety profile. monash.educurtin.edu.au The use of bio-sourced solvents like γ-butyrolactones has also shown promise for the CROP of 2-oxazolines, offering a non-toxic alternative to the commonly used acetonitrile. rsc.org Recent studies have also explored the use of dihydrolevoglucosenone (DLG), a commercialized "green" solvent, for the CROP of 2-oxazolines. nih.gov

Green Solvent/MediumKey AdvantagesPotential Applications in Heterocyclic SynthesisCitations
WaterNon-toxic, non-flammable, low cost, high heat capacity.Synthesis of various S-heterocyclic compounds. mdpi.com
Polyethylene Glycols (PEGs)Non-toxic, biodegradable, can also act as a catalyst.General synthesis of bioactive heterocyclic compounds. monash.educurtin.edu.au
Supercritical CO2Low viscosity, high diffusivity, excellent safety profile.Useful reagent in heterocyclization transformations. monash.educurtin.edu.au
Glycerol, Ethyl LactateBio-derived, potential for use with microwave irradiation.Synthesis of bioactive heterocyclic compounds. monash.educurtin.edu.au
γ-ButyrolactonesBio-sourced, high boiling point, non-toxic.Cationic ring-opening polymerization of 2-oxazolines. rsc.org
Dihydrolevoglucosenone (DLG)Commercialized "green" solvent.Cationic ring-opening polymerization of 2-oxazolines. nih.gov
Quartz SandRecyclable solid-phase medium, enables solvent-free reactions.Suzuki–Miyaura coupling for the synthesis of aromatic ketones. acs.orgacs.org

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in converting the mass of reactants into the desired product. wikipedia.orgalgoreducation.com An ideal reaction has 100% atom economy, meaning all reactant atoms are incorporated into the final product. nih.gov This concept is distinct from reaction yield, as a high-yielding reaction can still generate significant waste if it has poor atom economy. wikipedia.org

Reactions like additions and rearrangements, such as the Diels-Alder reaction, are highly atom-economical. nih.gov In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. nih.gov The Wittig and Suzuki reactions, for example, use high-mass reagents that become waste. wikipedia.org

To optimize the synthesis of a molecule like this compound, chemists aim to design routes that maximize atom economy by favoring addition-type reactions and using catalytic reagents instead of stoichiometric ones. nih.govnih.gov Reaction efficiency is further improved by optimizing conditions like temperature, pressure, and catalyst selection to maximize yield and minimize reaction times. numberanalytics.com

Reaction TypeAtom EconomyExamplesCitations
Addition ReactionsHighDiels-Alder nih.gov
Rearrangement ReactionsHighIsomerizations nih.gov
Substitution ReactionsLowGeneral substitutions nih.gov
Elimination ReactionsLowGeneral eliminations nih.gov
Wittig ReactionLow- wikipedia.org
Suzuki ReactionLow- wikipedia.org
Cannizzaro ReactionLow- wikipedia.org

Waste Reduction and Byproduct Minimization Techniques

Minimizing waste is a critical goal in sustainable chemical manufacturing. nih.gov In the pharmaceutical industry, for every kilogram of product, between 5 and 100 times that amount of chemical waste can be generated. nih.gov Effective waste reduction strategies are therefore essential.

One key approach is process optimization , which involves refining manufacturing processes to reduce the amount of raw materials needed and thus lessen waste generation. numberanalytics.com The adoption of lean manufacturing principles helps to eliminate non-essential activities and streamline production. numberanalytics.com

Recycling is another crucial technique. Solvents, which are used extensively in pharmaceutical manufacturing, can often be recycled, conserving resources and reducing waste. numberanalytics.com Similarly, valuable chemicals can be recovered from waste streams. numberanalytics.com The use of catalytic processes instead of stoichiometric ones significantly reduces the generation of inorganic salt byproducts. nih.gov

The development of tandem or one-pot reactions , where multiple synthetic steps occur in a single vessel without isolating intermediates, can dramatically cut down on waste from workup and purification. nih.gov Furthermore, designing processes that allow for the recycling of catalysts and solvents is a cornerstone of waste reduction. ijarsct.co.incore.ac.uk Advanced technologies like microwave-assisted synthesis can also enhance efficiency, reduce chemical usage, and save energy. mdpi.com

Elucidation of Reaction Pathways and Mechanistic Insights for 3 Ethoxyoxolane 3 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 3-ethoxyoxolane-3-carbaldehyde is the primary center of its chemical reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide array of nucleophiles. This inherent reactivity allows for a variety of transformations, including nucleophilic additions, oxidations, and participation in pericyclic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. vanderbilt.edu The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.com This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding (3-ethoxyoxolan-3-yl)methanol. This transformation is typically achieved using complex metal hydride reagents. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to give the alcohol. youtube.com

Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org While both are effective, LiAlH₄ is a significantly stronger reducing agent and less selective than NaBH₄. harvard.edu For the reduction of a simple aldehyde like this compound, the milder and more selective NaBH₄ is often sufficient and preferred for its compatibility with a wider range of solvents, including protic ones like methanol (B129727) and ethanol. youtube.com More sterically hindered reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), can also be used and offer enhanced selectivity. libretexts.orgwikipedia.org

ReagentFormulaTypical SolventsReactivity Profile
Sodium BorohydrideNaBH₄Alcohols, THF, WaterMild and selective; reduces aldehydes and ketones.
Lithium Aluminum HydrideLiAlH₄Ethers (e.g., THF, Diethyl ether)Powerful and non-selective; reduces most polar functional groups. harvard.edu
Lithium tri-tert-butoxyaluminum hydrideLiAlH(O-t-Bu)₃THF, DiglymeBulky and selective; used for partial reductions, e.g., acid chlorides to aldehydes. libretexts.org

The Wittig reaction provides a powerful and widely used method for converting aldehydes into alkenes with a high degree of regiocontrol, ensuring the double bond is formed specifically at the location of the original carbonyl group. libretexts.orglibretexts.org In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent) to produce a substituted alkene and triphenylphosphine (B44618) oxide. tcichemicals.comwikipedia.org The strong phosphorus-oxygen double bond formed in the by-product is the thermodynamic driving force for the reaction. total-synthesis.com

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate then decomposes in a reverse [2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used:

Non-stabilized ylides (e.g., where R = alkyl) are more reactive and typically yield (Z)-alkenes.

Stabilized ylides (e.g., where R is an electron-withdrawing group like an ester or nitrile) are less reactive and generally produce (E)-alkenes with high selectivity. wikipedia.orgtotal-synthesis.com

Ylide TypeR Group on YlideReactivityPredominant Alkene Isomer
Non-stabilizedAlkyl, HHigh(Z)-alkene
Semi-stabilizedAryl, AlkenylModerateMixture of (E) and (Z)
Stabilized-CO₂R, -CN, -CORLow(E)-alkene

For instance, the reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3-ethoxy-3-vinyloxolane.

The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine (B178648), to form new carbon-nitrogen double bonds. vanderbilt.edu These reactions typically proceed via nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the final product.

Reaction with Hydrazine: With hydrazine (H₂N-NH₂), this compound would form the corresponding hydrazone. If excess aldehyde is present, the initially formed hydrazone can react further to produce a symmetrical azine. nih.govresearchgate.net These reactions are often catalyzed by a small amount of acid.

Reaction with Hydroxylamine: The reaction with hydroxylamine (H₂N-OH) yields an oxime.

Reaction with Semicarbazide (B1199961): Condensation with semicarbazide (H₂N-NHCONH₂) produces a semicarbazone. The resulting crystalline derivatives are often used for the characterization and purification of aldehydes.

NucleophileFormulaProduct Class
HydrazineH₂N-NH₂Hydrazone / Azine
HydroxylamineH₂N-OHOxime
SemicarbazideH₂N-NHCONH₂Semicarbazone
PhenylhydrazineC₆H₅NHNH₂Phenylhydrazone

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids. The aldehyde group of this compound can be oxidized to form 3-ethoxyoxolane-3-carboxylic acid. This transformation can be accomplished using a variety of strong oxidizing agents.

Common reagents for the oxidation of aldehydes include:

Potassium permanganate (B83412) (KMnO₄): A powerful oxidant that works under basic, neutral, or acidic conditions.

Chromium-based reagents: Such as Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), although PCC is typically used for the oxidation of primary alcohols to aldehydes, stronger conditions can push it to the carboxylic acid.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, producing a characteristic silver mirror. This reaction serves as a classic qualitative test for aldehydes.

Sodium hypochlorite (B82951) (NaClO): A common and inexpensive oxidant.

The selection of the oxidant depends on the presence of other functional groups in the molecule that might also be sensitive to oxidation.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. slideshare.net The carbonyl group of an aldehyde can participate in certain types of cycloaddition reactions, a subset of pericyclic reactions.

[4+2] Cycloaddition (Hetero-Diels-Alder Reaction): While typical Diels-Alder reactions involve all-carbon systems, the C=O double bond of an aldehyde can act as a dienophile, reacting with a conjugated diene. ucalgary.ca This is known as a hetero-Diels-Alder reaction and produces a dihydropyran ring. The reactivity of the aldehyde as a dienophile is enhanced by electron-withdrawing groups, though the carbonyl group itself provides some activation. libretexts.org The reaction of this compound with a diene like 1,3-butadiene (B125203) would be an example of this, though it may require thermal or Lewis acid-catalyzed conditions. The stereochemical outcome, particularly the formation of endo vs. exo products, is a key feature of these reactions. youtube.commasterorganicchemistry.com

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Aldehydes can also serve as dipolarophiles in 1,3-dipolar cycloadditions. organic-chemistry.orgnumberanalytics.com In this type of reaction, a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) reacts with the C=O bond of the aldehyde to form a five-membered heterocyclic ring. wikipedia.orgnih.gov For example, this compound could react with a nitrile oxide to form a 1,4,2-dioxazole (B14750496) derivative or with an azomethine ylide to yield an oxazolidine (B1195125) ring. These reactions are highly valuable for the stereoselective synthesis of complex heterocyclic systems.

Transformations Involving the Tetrahydrofuran (B95107) Ring System

The reactivity of the tetrahydrofuran (oxolane) ring in this compound is influenced by the presence of the ethoxy and carbaldehyde groups at the C3 position. These substituents create a sterically hindered and electronically unique environment that governs the pathways of ring transformations.

Ring-Opening Reactions and Subsequent Derivatizations

Ring-opening reactions of the tetrahydrofuran moiety are typically driven by acid or Lewis acid catalysis, which activates the ring oxygen for nucleophilic attack. nih.govresearchgate.net In the case of this compound, the reaction would involve protonation or coordination of the ring oxygen, followed by attack of a nucleophile. The regioselectivity of this attack would be influenced by the electronic effects of the substituents. Subsequent derivatizations of the resulting ring-opened product could lead to a variety of polyfunctional linear compounds. researchgate.net

Epoxides, which are three-membered oxygen-containing heterocycles, are known for their high reactivity in ring-opening reactions due to significant ring strain. nih.gov While the five-membered tetrahydrofuran ring is considerably more stable, the principles of acid-catalyzed ring-opening provide a basis for understanding its potential transformations. nih.govchemistrysteps.com

Ring-Expansion and Ring-Contraction Reactions

Ring-expansion and ring-contraction reactions offer pathways to synthesize different cyclic systems from the oxolane core. wikipedia.org These rearrangements are often mediated by the formation of carbocation intermediates or through specific rearrangement reactions. chemistrysteps.cometsu.edu

Ring-Expansion: Reactions such as the Tiffeneau-Demjanov rearrangement could potentially be adapted to expand the five-membered ring to a six-membered tetrahydropyran (B127337) system. This would typically involve the conversion of the aldehyde to an aminomethyl group, followed by diazotization to generate a carbocation that initiates the ring expansion.

Ring-Contraction: Ring-contraction reactions could proceed through mechanisms like the Favorskii rearrangement if a suitable leaving group is present on the carbon adjacent to the carbonyl group (after modification of the aldehyde). chemistrysteps.com Cationic rearrangements, often seen in pinacol-type reactions, can also lead to ring contraction, driven by the formation of a more stable carbocation. chemistrysteps.comwikipedia.org

Rearrangement TypePotential Outcome for Oxolane SystemDriving Force
Tiffeneau-DemjanovExpansion to 6-membered ringFormation of a stable carbocation
Favorskii RearrangementContraction to 4-membered ringFormation of a cyclopropanone (B1606653) intermediate
Cationic RearrangementContraction to 4-membered ringRelief of ring strain/Carbocation stability

Functionalization Strategies of the Oxolane Core

Functionalization of the tetrahydrofuran ring itself, beyond the existing substituents, can be challenging due to the relative inertness of the C-H bonds. However, strategies involving radical halogenation or metallation could introduce new functional groups onto the ring. The position of functionalization would be directed by the existing substituents.

Photochemical Transformations and Radical Pathways

Photochemical reactions could potentially induce transformations of the tetrahydrofuran ring. For instance, 6π-electrocyclic ring openings are a known type of photochemical reaction, although they are more commonly associated with systems containing conjugated π-electrons. uchicago.edu Radical pathways, initiated by photochemical or chemical means, could lead to C-H activation and subsequent functionalization or rearrangement of the oxolane ring.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is of significant interest, as the C3 position is a quaternary stereocenter if the starting material is chiral.

Diastereoselective Control in Transformations

Any transformation involving the creation of a new stereocenter on the oxolane ring or in a side chain would require diastereoselective control. For instance, in a ring-opening reaction, the approach of the nucleophile could be directed by the existing stereochemistry at C3. Similarly, in functionalization reactions, the bulky ethoxy and carbaldehyde groups would likely direct incoming reagents to the less sterically hindered face of the ring, leading to a specific diastereomer. The stereochemical outcome of such reactions is crucial, particularly in the synthesis of complex molecules where precise control over the three-dimensional structure is required. mdpi.com

Enantioselective Induction and Product Chiral Purity

Enantioselective induction is a critical aspect of stereoselective synthesis, aiming to preferentially form one enantiomer of a chiral product over the other. This is often achieved using chiral catalysts, auxiliaries, or reagents that create a diastereomeric interaction with the substrate during the reaction, leading to a lower energy transition state for the formation of the desired enantiomer. The success of an enantioselective reaction is quantified by its enantiomeric excess (ee), which measures the degree to which one enantiomer is more abundant than the other in the product mixture.

The determination of product chiral purity is paramount and is typically accomplished using techniques such as chiral high-performance liquid chromatography (HPLC), gas chromatography (GC) with a chiral stationary phase, or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. For instance, the synthesis of chiral quaternary carbons with high enantiomeric purity has been achieved using auxiliaries like p-menthane-3-carboxaldehyde, which is derived from menthone. nih.gov Similarly, enantioselective routes have been developed for complex molecules like spiro[indolizidine-1,3′-oxindole] alkaloids, where the stereochemistry is carefully controlled through stereoselective spirocyclization and other key steps. mdpi.com

Mechanistic Investigations via Kinetic and Computational Studies

Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing reaction conditions and developing new synthetic methodologies. A combination of kinetic experiments and computational modeling provides powerful insights into reaction pathways.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis involves the characterization of the highest energy point along the reaction coordinate, which is the transition state (TS). The structure and energy of the transition state dictate the rate of the reaction. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling transition state structures.

Reaction coordinate mapping provides a theoretical framework for visualizing the progress of a reaction from reactants to products. princeton.edu It helps in understanding complex reaction dynamics by identifying the most relevant degrees of freedom that describe the transformation. This mapping can reveal intermediate species and alternative reaction pathways. For example, in photochemical dynamics, laser-based experiments can be used to monitor the real-time evolution of a molecule along the reaction coordinate as it traverses the potential energy landscape. princeton.edu

Kinetic Isotope Effect Studies in Mechanistic Probes

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (e.g., kH/kD for hydrogen/deuterium). wikipedia.org

Primary KIEs are observed when the bond to the isotopically substituted atom is broken in the rate-determining step. Normal primary KIEs (kH/kD > 1) are typical for C-H bond cleavage. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orglibretexts.orgnih.gov These effects can be normal or inverse (kH/kD < 1) and provide information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.orgnih.gov For example, a change from sp3 to sp2 hybridization at a carbon atom typically results in a normal secondary KIE, while the reverse leads to an inverse effect. wikipedia.orgnih.gov

The magnitude of the KIE can provide detailed information about the symmetry and nature of the transition state. princeton.edu For instance, in reactions involving proton transfer, the largest KIE is often observed when the transition state is symmetric. princeton.edu

Advanced Analytical Methodologies for Research on 3 Ethoxyoxolane 3 Carbaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Confirmation in Complex Synthetic Environments

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-ethoxyoxolane-3-carbaldehyde and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-ethoxysalicylaldehyde, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum. The ethoxy group protons would present as a triplet and a quartet, corresponding to the methyl and methylene (B1212753) groups, respectively. The protons on the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. In a study of various indole-3-carbaldehydes, the aldehyde proton consistently appeared as a singlet around δ 10.0 ppm. rsc.orgrsc.org For example, the ¹H NMR spectrum of 1-methyl-1H-indole-3-carbaldehyde shows the aldehyde proton at 10.01 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is typically observed in the range of δ 185-200 ppm. The carbon of the ethoxy group attached to the oxolane ring and the carbons within the oxolane ring itself would have distinct chemical shifts. For instance, in various indole-3-carbaldehyde derivatives, the aldehyde carbon appears around δ 184-185 ppm. rsc.org The carbons of the ethoxy group in a similar environment, such as in (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl)cellulose carbamate, show resonances for the C=O at 172 ppm. researchgate.net

The following table provides predicted ¹H NMR chemical shifts for this compound, based on analogous structures. hmdb.cachemicalbook.com

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aldehyde H9.5 - 10.5Singlet
Oxolane Ring Protons3.5 - 4.5Multiplet
Ethoxy CH₂3.4 - 3.8Quartet
Ethoxy CH₃1.1 - 1.4Triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Electron ionization (EI) is a common method used for this purpose. nist.gov

For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the aldehyde group (-CHO), or cleavage of the oxolane ring. The analysis of related compounds, such as 3-ethoxybenzaldehyde, shows a clear molecular ion peak and characteristic fragments. nist.gov In the mass spectrum of 1H-indole-3-carboxaldehyde, a prominent molecular ion peak is observed at m/z 145, corresponding to its molecular weight. nist.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique often used in HRMS, which typically results in the observation of the protonated molecule [M+H]⁺. rsc.orgrsc.org

The table below outlines the expected key fragments in the mass spectrum of this compound.

Fragment Ion Structure Expected m/z
[M]⁺C₇H₁₂O₃144
[M - CHO]⁺C₆H₁₁O₂115
[M - OCH₂CH₃]⁺C₅H₇O₂99
[C₂H₅O]⁺CH₃CH₂O45

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group in the region of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O stretching vibrations of the ether linkage and the oxolane ring would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. For comparison, the IR spectrum of 3-pyridinecarboxaldehyde (B140518) shows a distinct carbonyl peak. nist.gov

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds. While the carbonyl stretch is also visible in the Raman spectrum, the C-C and C-H vibrations of the aliphatic oxolane ring might be more prominent compared to the IR spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aldehyde C=OStretch1720 - 1740IR, Raman
Aldehyde C-HStretch2720, 2820IR
Ether C-OStretch1000 - 1300IR
Alkane C-HStretch2850 - 3000IR, Raman

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Since this compound possesses a chiral center at the C3 position of the oxolane ring, chiroptical techniques like Electronic Circular Dichroism (ECD) are crucial for determining its absolute stereochemistry. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The experimental ECD spectrum of an enantiomerically pure sample of this compound would be compared with the computationally predicted spectrum for a specific enantiomer (e.g., (R) or (S)). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach has been successfully used to characterize other chiral molecules, such as mandelic acid and its derivatives. nih.gov The pharmaceutical industry widely uses circular dichroism to assess the chiral purity of drug products. nih.gov

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components. rsc.orgnih.govjapsonline.comund.eduresearchgate.netscconline.orgresearchgate.net

Gas Chromatography (GC): In the analysis of this compound, GC can be used to determine its purity by separating it from starting materials, byproducts, and solvents. The retention time of the compound under specific GC conditions (e.g., column type, temperature program) is a characteristic property that can be used for its identification. Different temperature programs can be employed to optimize the separation of various components in a reaction mixture. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. As the components of a mixture are eluted from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of the desired product and any impurities. rsc.orgnih.govjapsonline.comund.eduresearchgate.netscconline.orgresearchgate.net For instance, in the analysis of complex mixtures, GC-MS can identify numerous individual compounds based on their mass spectra. japsonline.com The direct determination of aldehydes in complex matrices can be challenging due to their reactivity, but derivatization can improve their stability for GC-MS analysis. und.edu

The table below illustrates a hypothetical GC method for the analysis of a reaction mixture containing this compound.

Parameter Condition
Column Equity-1, 30m x 0.25mm x 0.25µm
Injector Temperature 250 °C
Oven Program 100 °C (5 min), then ramp at 10 °C/min to 300 °C (hold 10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier Gas Helium

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of moderately polar to polar organic molecules like this compound. nih.gov The presence of the aldehyde and ether groups makes it amenable to various HPLC modes.

For the analysis of aldehydes and their derivatives, derivatization is a common strategy to enhance detection and improve chromatographic performance, especially when dealing with low concentrations or complex matrices. nih.govnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) react with the aldehyde group to form stable, highly responsive derivatives for UV or mass spectrometric detection. nih.govnih.gov

Table 1: Illustrative HPLC-MS Conditions for Aldehyde Analysis

ParameterConditionRationale
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for derivatized and underivatized moderately polar compounds. unila.ac.id
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic AcidA standard reversed-phase system offering good peak shape and ionization efficiency for MS. unila.ac.idepa.gov
Gradient 5% B to 95% B over 10 minutesA typical gradient to elute a range of compounds with varying polarities. epa.gov
Flow Rate 0.3 mL/minCompatible with standard bore columns and ESI-MS interfaces. epa.gov
Detection UV-Vis (for derivatives)Mass Spectrometry (ESI+)UV detection is effective for chromophore-containing derivatives. nih.gov ESI-MS provides high sensitivity and structural information. iosrjournals.org
MS Scan Mode Full Scan & Tandem MS (MS/MS)Full scan detects all ions, while MS/MS provides fragmentation data for structural confirmation. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for this class of compounds. It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. iosrjournals.org Electrospray ionization (ESI) in positive mode would likely be effective, protonating the ether oxygen or forming adducts with ions like sodium or ammonium. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent molecule and its derivatives. lcms.cz Tandem mass spectrometry (LC-MS/MS) can provide characteristic fragmentation patterns, aiding in the unequivocal identification of the analyte in complex mixtures. nih.govepa.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Given that this compound possesses a chiral center at the C3 position of the oxolane ring, separating its enantiomers is crucial for stereospecific research. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC methods.

SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. The separation is achieved on a chiral stationary phase (CSP).

Table 2: Representative SFC Parameters for Chiral Separation

ParameterConditionPurpose
Column Chiral Stationary Phase (e.g., polysaccharide-based)To enable enantiomeric recognition and separation.
Mobile Phase Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol)The primary mobile phase (CO₂) and a modifier to adjust solvent strength and improve peak shape.
Flow Rate 2-4 mL/minTypical flow rates for analytical SFC.
Back Pressure 100-150 barTo maintain the CO₂ in its supercritical state.
Temperature 35-45 °CTo ensure mobile phase stability and optimize kinetics.
Detection UV or Mass Spectrometry (MS)For detection of the separated enantiomers.

The choice of the specific chiral stationary phase and the co-solvent is critical and would require methodical screening to achieve baseline separation of the enantiomers of this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Crystalline Derivatives

While X-ray crystallography requires a single, well-ordered crystal, it is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule. nih.gov For a non-crystalline compound like this compound, a common strategy involves converting it into a crystalline derivative.

This could be achieved by reacting the aldehyde with a suitable chiral or achiral reagent to form a stable, crystalline solid such as a hydrazone, oxime, or semicarbazone. The resulting crystal can then be analyzed by X-ray diffraction. This analysis not only confirms the connectivity of the atoms but also reveals the precise spatial arrangement, bond lengths, and bond angles. Crucially, if a chiral derivatizing agent of known stereochemistry is used, or if anomalous dispersion methods are employed, the absolute configuration (R or S) of the C3 stereocenter can be unambiguously determined. nih.gov

Hyphenated Analytical Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures that might contain this compound and its derivatives or byproducts. nih.govijpsjournal.comchemijournal.com The goal of hyphenation is to obtain more information from a single analysis than from either technique alone. chemijournal.com

LC-MS: As previously discussed, this is the most common and powerful hyphenated technique for this type of analysis, providing both separation and structural information. asiapharmaceutics.info The use of tandem MS (LC-MS/MS) further enhances specificity and is crucial for identifying components at trace levels. iosrjournals.org

LC-NMR: While less common due to sensitivity and technical challenges, the coupling of HPLC to Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on separated components in real-time, which is invaluable for identifying unknown impurities or derivatives. ijpsjournal.com

GC-MS: If this compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. nih.gov GC offers very high chromatographic resolution for volatile compounds, and MS provides powerful identification capabilities. chemijournal.com

These hyphenated methods are essential in research and quality control, enabling the separation, identification, and quantification of individual components within a complex sample in a single analytical run. nih.gov

Theoretical and Computational Investigations of 3 Ethoxyoxolane 3 Carbaldehyde

Electronic Structure Theory and Bonding Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For 3-ethoxyoxolane-3-carbaldehyde, a comprehensive understanding of its electronic characteristics can be achieved through a combination of computational methods.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. Calculations are often performed using various functionals, such as B3LYP and M06-2X, with basis sets like 6-311+G** to provide a balance of accuracy and computational cost. rsc.orgrsc.orgresearchgate.net For a molecule like this compound, DFT calculations would be instrumental in determining optimized geometries, vibrational frequencies, and thermodynamic parameters.

In studies of similar substituted five-membered rings, DFT methods have been shown to be effective in predicting molecular geometries and the relative energies of different conformers. rsc.orgrsc.orgresearchgate.net For instance, the choice of functional can influence the predicted energy landscape, with M06-2X often showing good correlation with higher-level methods like MP2. rsc.orgrsc.org The calculated Mulliken atomic charges would likely show a significant negative charge on the oxygen atoms of the ethoxy and aldehyde groups, as well as the ring oxygen, indicating their high electronegativity. The carbon atoms bonded to these oxygens would, in turn, exhibit positive charges.

Table 1: Hypothetical Mulliken Atomic Charges for this compound based on DFT Calculations on Analogous Compounds

AtomCharge (e)
O (ring)-0.45
C1 (ring)+0.20
C2 (ring)+0.15
C3 (ring)+0.35
C4 (ring)+0.15
O (ethoxy)-0.40
C (ethoxy CH2)+0.25
C (ethoxy CH3)-0.10
O (aldehyde)-0.50
C (aldehyde)+0.40
H (aldehyde)+0.05

Note: This data is representative and based on general trends observed in related molecules.

Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms, particularly the ring and ethoxy oxygens. The LUMO would likely be centered on the π* orbital of the carbonyl group in the carbaldehyde substituent. The interaction between these orbitals governs the molecule's reactivity in various chemical reactions, such as nucleophilic additions to the carbonyl group. wikipedia.org

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: These values are illustrative and derived from studies on similar functionalized organic molecules.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. conicet.gov.ar This analysis provides a detailed picture of the bonding and antibonding interactions that contribute to molecular stability.

Table 3: Plausible NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(O_ring)σ(C1-C2)2.5
n(O_ethoxy)σ(C3-C_aldehyde)3.1
n(O_aldehyde)σ*(C3-C_ethoxy)1.8

Note: The presented E(2) values are hypothetical and serve to illustrate the expected nature of NBO interactions.

Conformational Analysis and Energy Landscapes

Molecular mechanics and dynamics (MD) simulations are valuable tools for exploring the conformational space of flexible molecules. rsc.org By using force fields, these methods can simulate the movement of atoms over time, providing insights into the accessible conformations and the energy barriers between them.

For this compound, MD simulations would reveal the dynamic behavior of the oxolane ring, which can adopt various puckered conformations, such as the envelope and twist forms. The simulations would also show the rotational freedom of the ethoxy and carbaldehyde substituents. The presence of tetrahydrofuran (B95107) (THF), the parent compound of oxolane, is known to influence the structure of surrounding molecules, and similar effects would be expected for its derivatives. rsc.orgaip.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for conformational studies. rsc.orgrsc.org These methods, often used in conjunction with DFT, can be employed to perform a detailed exploration of the potential energy surface of this compound.

Studies on substituted five-membered rings have shown that the conformational preferences are largely governed by the nature of the substituents. rsc.orgrsc.orgresearchgate.net Electronegative substituents, like the ethoxy and carbaldehyde groups, may prefer pseudo-axial positions to minimize steric interactions and optimize electronic stabilization. rsc.orgrsc.orgresearchgate.net A thorough conformational search would identify the global minimum energy structure and any low-energy local minima, providing a comprehensive picture of the molecule's preferred shapes.

Prediction of Spectroscopic Parameters for Research Validation

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which are instrumental in the validation of experimental findings and the structural elucidation of molecules like this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. academie-sciences.fr Computational methods, particularly those based on quantum chemistry, can predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. bohrium.com These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules or for distinguishing between diastereomers. bohrium.comgithub.io

The typical workflow for computational NMR prediction involves several steps:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using methods like Density Functional Theory (DFT), for instance with the B3LYP functional and a 6-31G(d) basis set. github.io

NMR Chemical Shift Calculation: Calculating the chemical shifts for each optimized conformer. The WP04 functional with a 6-311++G(2d,p) basis set and a solvent model (like PCM for chloroform) is a reliable level of theory for this purpose. github.io

Boltzmann Weighting: The predicted chemical shifts of the individual conformers are averaged based on their Boltzmann-weighted populations to obtain the final predicted spectrum. github.io

The accuracy of these predictions can be assessed by comparing the calculated shifts with experimental data, often using statistical metrics like the Root Mean Square Deviation (RMSD) and Mean Absolute Percentage Error (MAPE). academie-sciences.frsemanticscholar.org

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde-H9.75-
Oxolane-CH₂ (α to O)3.80 - 4.0068.5
Oxolane-CH₂ (β to O)2.10 - 2.3035.2
Ethoxy-CH₂3.6565.1
Ethoxy-CH₃1.2515.3
Quaternary-C-85.0
Aldehyde-C-201.5

Note: These values are illustrative and would need to be calculated using the methods described above.

Vibrational Frequency Calculations

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. nist.gov The calculated frequencies help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretches, C=O stretches, and C-O stretches. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. nist.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Potential Energy Surface Mapping and Transition State Identification

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a system as a function of the positions of its atoms. libretexts.org By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. libretexts.org

Key features of a PES include:

Minima: Representing stable reactants, intermediates, and products.

Saddle Points: Representing transition states, which are the highest energy points along the minimum energy pathway between reactants and products. libretexts.org

Various algorithms can be used to locate these stationary points on the PES. sciepub.com Once a transition state is identified, its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. sciepub.com The energy of the transition state determines the activation energy of the reaction.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to understand the reactivity and selectivity of chemical reactions. scienceopen.com For this compound, these calculations can predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack.

Methods like Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative insights into reactivity. The distribution and energies of these orbitals indicate the likely sites for reaction.

For more quantitative predictions, computational chemists can model the entire reaction pathway for different possible outcomes (e.g., addition to the aldehyde). By comparing the activation energies for these pathways, the selectivity of the reaction can be predicted. chemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It is a color-coded map that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net

Negative Regions (Red): Indicate areas with an excess of electrons, which are susceptible to electrophilic attack. In this compound, the oxygen atom of the carbonyl group would be a region of high negative potential.

Positive Regions (Blue): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would be regions of positive potential. researchgate.net

Neutral Regions (Green): Indicate areas with a relatively neutral potential.

MEP maps are generated from the results of quantum chemical calculations and provide a clear, visual guide to the reactive sites of a molecule. uni-muenchen.deresearchgate.net They are particularly useful for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Derivatization Strategies and Synthetic Utility of 3 Ethoxyoxolane 3 Carbaldehyde in Advanced Organic Synthesis

Formation of Complex Molecular Scaffolds and Heterocyclic Systems

The inherent functionalities of 3-ethoxyoxolane-3-carbaldehyde make it an attractive starting material for the construction of diverse and complex molecular architectures, including various heterocyclic and spirocyclic systems.

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful tool in organic synthesis. The aldehyde functionality of this compound can readily participate in a variety of annulation strategies. For instance, it can serve as a C1 synthon in reactions with suitable partners.

One potential application is in [3+3] annulation reactions, a common strategy for constructing six-membered rings. researchgate.netrsc.org In a hypothetical scenario, the aldehyde could react with a 1,3-bis-nucleophile, where the initial nucleophilic attack on the aldehyde is followed by an intramolecular cyclization and dehydration sequence to afford a new heterocyclic ring fused to or incorporating the oxolane moiety. The specific nature of the resulting heterocycle would be dictated by the choice of the 1,3-bis-nucleophile.

Furthermore, the aldehyde group can be transformed into other functionalities that are amenable to different types of annulation reactions. For example, a Knoevenagel condensation with an active methylene (B1212753) compound could furnish an α,β-unsaturated system, a versatile intermediate for subsequent Michael addition-initiated ring-closure (MIRC) reactions.

The oxolane ring itself, while generally stable, can be manipulated under specific conditions to participate in ring-expansion or ring-rearrangement-annulation cascades, although such transformations would likely require harsh conditions or specific activation.

A summary of potential annulation strategies is presented below:

Annulation StrategyPotential Reactant for this compoundResulting Scaffold
[3+3] Annulation1,3-Dicarbonyl compounds, EnaminesFused or spiro-heterocycles
[4+2] Cycloaddition (Diels-Alder)Conversion of aldehyde to a diene functionalityFused six-membered rings
Michael-Initiated Ring Closure (MIRC)α,β-Unsaturated derivative + NucleophileSubstituted cyclic systems

Spirocyclic compounds, characterized by two rings sharing a single common atom, are prevalent in many natural products and pharmaceutically active molecules. nih.gov The quaternary carbon at the C3-position of this compound makes it an ideal precursor for the synthesis of spirocyclic systems. nih.gov

A plausible strategy involves the reaction of the aldehyde with a bifunctional reagent, leading to the formation of a second ring spiro-fused at the C3 position of the oxolane. For example, a reaction with a suitable diol or diamine could lead to the formation of spiro-acetals or spiro-aminals, respectively.

Moreover, intramolecular reactions can be envisioned. If a suitable nucleophilic center is introduced into the molecule, for instance, by extending the ethoxy group with a tethered nucleophile, an intramolecular cyclization onto the aldehyde or a derivative thereof could lead to the formation of a spirocyclic system. The synthesis of spiro-3H-indazoles from cyclic diazo compounds and arynes provides a precedent for the construction of spirocycles adjacent to a carbonyl group, which could be conceptually adapted. researchgate.net

The table below illustrates potential pathways to spirocycles:

Reaction TypeReagent/StrategyResulting Spiro-System
SpiroacetalizationDiols (e.g., ethylene (B1197577) glycol)Spiro-dioxolane fused to the oxolane
Intramolecular Aldol (B89426) CondensationIntroduction of a tethered ketone functionalitySpiro-bicyclic system with a hydroxyl group
1,3-Dipolar CycloadditionConversion of aldehyde to an alkene and reaction with a dipoleSpiro-heterocyclic system

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C3 position of the oxolane ring positions this compound as a valuable chiral building block for asymmetric synthesis. nih.govnih.govsigmaaldrich.com The ability to introduce chirality early in a synthetic sequence and carry it through subsequent transformations is a cornerstone of modern drug discovery and development.

Assuming the availability of enantiomerically pure this compound, it can be employed in reactions where the existing stereocenter directs the formation of new stereocenters. This substrate-controlled diastereoselectivity is a powerful strategy for the synthesis of complex molecules with multiple stereocenters.

For example, nucleophilic addition to the aldehyde group can proceed with facial selectivity dictated by the steric and electronic environment imposed by the chiral oxolane ring. The approach of the nucleophile would be favored from the less hindered face, leading to the formation of one diastereomer in excess. This principle can be applied to a wide range of reactions, including Grignard additions, organolithium additions, and Wittig-type reactions.

Furthermore, the aldehyde can be used to set stereocenters in acyclic systems. For instance, a stereoselective aldol reaction with a suitable enolate, followed by cleavage of the resulting C-C bond at a later stage, could transfer the chirality from the oxolane ring to a new acyclic fragment.

Chiral ligands are indispensable in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. researchgate.net this compound can serve as a precursor for the synthesis of novel chiral ligands.

The aldehyde functionality can be readily converted into other coordinating groups. For instance, reductive amination with a primary amine bearing another donor atom (e.g., a phosphine (B1218219) or a pyridine) would lead to a chiral P,N or N,N-ligand. The stereochemistry of the ligand would be derived from the C3-stereocenter of the oxolane.

The development of pinane-based chiral aminodiols as catalysts for the addition of diethylzinc (B1219324) to aldehydes showcases a similar concept where a chiral scaffold is elaborated to create an effective ligand. mdpi.com Similarly, chiral 1,3-oxazolidines have been used as ligands in enantioselective additions. researchgate.net The oxolane ring of this compound could serve as the chiral backbone for a new class of such ligands.

The following table outlines potential transformations of this compound into chiral ligands:

Ligand TypeSynthetic TransformationPotential Application in Asymmetric Catalysis
Chiral DiamineReductive amination with a chiral amineTransition metal-catalyzed reactions
Chiral Phosphine-Oxazoline (PHOX) typeMulti-step synthesis involving the aldehydeAsymmetric hydrogenation, hydrosilylation
Chiral Salen-type LigandCondensation with a diamine and a salicylaldehyde (B1680747) derivativeAsymmetric epoxidation, cyclopropanation

Precursor in Complex Organic Molecule Synthesis

The combination of a chiral center and a versatile aldehyde functional group makes this compound a valuable starting material for the total synthesis of complex organic molecules, including natural products and their analogues. unc.edubeilstein-journals.org Aldehydes are well-known building blocks in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. sigmaaldrich.com

The aldehyde group can be a linchpin in convergent synthetic strategies, where two complex fragments are joined together. For example, a Wittig or Horner-Wadsworth-Emmons reaction can be used to install a carbon-carbon double bond with control over the geometry, connecting the oxolane-containing fragment to another part of the target molecule.

Moreover, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalities for further elaboration. The corresponding carboxylic acid could be used in amide bond formations or esterifications, while the alcohol could participate in ether linkages or be used as a directing group in subsequent reactions. The synthesis of complex molecules often relies on the strategic unmasking and transformation of such functional groups. organic-chemistry.orgnih.govnih.gov

The utility of a related tricarbonyl compound, diethyl mesoxalate, as a versatile synthetic tool with diverse reactivities further highlights the potential of highly functionalized small molecules in complex synthesis. researchgate.net Similarly, this compound, with its unique combination of functional groups, holds significant promise as a key precursor in the construction of intricate molecular targets.

Construction of Key Fragments for Target Molecules

There is no available data in the searched scientific literature demonstrating the use of this compound in the construction of key fragments for the synthesis of larger, more complex target molecules. The successful application of a building block in fragment-based synthesis relies on documented and reproducible reaction pathways that allow for its reliable incorporation. Such documentation for this compound could not be located.

Strategic Incorporation into Total Synthesis Schemes

A review of total synthesis literature did not yield any examples where this compound was strategically employed. The total synthesis of natural products and other complex molecules often involves the use of unique and highly functionalized intermediates. The absence of this compound in reported total synthesis routes indicates it has not been a key component in the synthesis of prominent target molecules to date.

Utilization in Novel Material Precursor Research

The potential application of this compound in the development of new materials is an area where, again, no specific research has been published.

Monomer for Polymer Architectures

There are no studies available that describe the use of this compound as a monomer in polymerization reactions. For a compound to be a viable monomer, it must possess reactive sites that can undergo polymerization, and its resulting polymer must exhibit desirable properties. While the aldehyde and the oxolane ring could potentially participate in polymerization reactions, no evidence of this has been reported.

Precursor for Organic Electronic Components

Similarly, the investigation of this compound as a precursor for organic electronic components has not been documented in the scientific literature. The development of organic electronic materials often relies on molecules with specific electronic and photophysical properties, typically containing conjugated π-systems. While the oxolane core could be modified to be part of a larger, electronically active molecule, there is no current research to support its use in this capacity.

Future Research Directions and Emerging Paradigms for 3 Ethoxyoxolane 3 Carbaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing synthetic organic chemistry, offering enhanced safety, scalability, and efficiency. For a compound like 3-ethoxyoxolane-3-carbaldehyde, the application of flow chemistry could be transformative. Future research in this area would likely focus on developing continuous-flow processes for its synthesis. This could involve, for example, the Vilsmeier-Haack formylation of a suitable precursor, a reaction known to be adaptable to flow conditions. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher yields and purities compared to batch synthesis.

Furthermore, integrating these flow processes with automated synthesis platforms could enable the rapid generation of a library of derivatives. By systematically varying reactants and conditions under algorithmic control, researchers could efficiently explore the chemical space around the this compound scaffold. This high-throughput approach would be invaluable for screening for biological activity or desirable material properties.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis of this compound

Parameter Traditional Batch Synthesis (Projected) Continuous Flow Synthesis (Projected)
Reaction Time Several hours to days Minutes to hours
Yield Moderate Potentially higher and more consistent
Purity Requires significant purification Higher, with in-line purification possible
Scalability Difficult and non-linear Straightforward by extending run time

| Safety | Risks associated with large volumes | Enhanced due to small reaction volumes |

Exploration of Unprecedented Reactivity and Novel Transformations

The unique structural features of this compound—a strained ether ring, an aldehyde, and an acetal-like ether linkage—suggest a landscape ripe for the discovery of novel chemical transformations. The aldehyde group is a versatile handle for a multitude of reactions, including condensations, oxidations, and reductions. wikipedia.org For instance, its condensation with various nucleophiles could lead to a diverse range of products. The reactivity of aldehydes is well-documented, and applying these known reactions to this novel scaffold could yield compounds with unique three-dimensional structures. doubtnut.com

Future research should aim to explore transformations that take advantage of the interplay between the different functional groups. For example, intramolecular reactions could be triggered, potentially leading to the formation of complex bicyclic or spirocyclic systems. The development of such novel transformations would not only expand the synthetic chemist's toolkit but also provide access to previously inaccessible molecular architectures.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Reaction Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to redefine the art of chemical synthesis. For a relatively unexplored molecule like this compound, these computational tools could be particularly impactful. AI algorithms could be employed to design efficient synthetic routes from commercially available starting materials, potentially identifying pathways that are not immediately obvious to a human chemist.

Moreover, ML models, trained on vast datasets of known chemical reactions, could predict the outcome of novel transformations involving this compound. This predictive power would allow researchers to prioritize experiments that are most likely to succeed, thereby accelerating the pace of discovery and reducing waste. The synergy between computational prediction and experimental validation represents a powerful paradigm for future chemical research.

Development of Bio-Inspired and Biomimetic Synthesis Approaches

Nature often provides elegant solutions to complex synthetic challenges. Bio-inspired and biomimetic synthesis seeks to emulate these natural strategies in the laboratory. The oxolane ring is a common motif in many natural products, and enzymes are adept at performing highly selective reactions on such scaffolds. Future research could focus on developing enzymatic or chemo-enzymatic methods for the synthesis and modification of this compound.

For example, a biocatalytic approach could be developed for the enantioselective synthesis of a specific stereoisomer of the compound. This would be particularly important for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. The use of enzymes could offer a green and highly efficient alternative to traditional chiral resolution or asymmetric synthesis methods.

Research into Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry. For this compound, research into catalysis could focus on several key areas. Firstly, the development of catalysts for the efficient and selective synthesis of the molecule itself would be of great value. This could involve organocatalysis, transition metal catalysis, or as mentioned, biocatalysis.

Secondly, catalytic methods for the selective transformation of the aldehyde and ether functionalities would be highly desirable. For example, developing a catalytic system that can selectively oxidize the aldehyde in the presence of the sensitive oxolane ring would be a significant achievement. Similarly, catalysts that can mediate the stereoselective addition of nucleophiles to the aldehyde would be of great interest. Recent advances in catalytic Vilsmeier-Haack reactions, for instance, demonstrate the potential for milder and more selective formylations of heterocyclic compounds. orgsyn.org

Table 2: Potential Catalytic Transformations for this compound

Reaction Type Catalyst Class Potential Outcome
Asymmetric Aldol (B89426) Addition Chiral Organocatalyst Enantiomerically enriched β-hydroxy aldehyde derivatives
Selective Oxidation Transition Metal Complex Conversion to 3-ethoxyoxolane-3-carboxylic acid
Reductive Amination Homogeneous or Heterogeneous Catalyst Synthesis of novel amine derivatives

Q & A

Basic: How can researchers optimize the synthesis of 3-ethoxyoxolane-3-carbaldehyde to improve yield and purity?

Methodological Answer:
Optimization involves selecting appropriate precursors (e.g., oxolane derivatives and ethoxy-containing reagents) and reaction conditions. Condensation reactions followed by oxidation steps, as used in analogous carbaldehyde syntheses (e.g., 4-oxo-4H-thiochromene-3-carbaldehyde), are critical . Key parameters include:

  • Catalyst Selection: Lewis acids like BF₃·Et₂O may enhance electrophilic aldehyde formation.
  • Temperature Control: Maintaining 60–80°C during oxidation prevents side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization can isolate the product with >95% purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., aldehyde proton at ~9.8 ppm, ethoxy group splitting patterns) and carbon signals (aldehyde carbon at ~190–200 ppm) .
  • FT-IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from isomers .
  • X-ray Crystallography (if crystals form): Resolve spatial conformation and hydrogen-bonding interactions .

Advanced: What reaction mechanisms underpin the formation of this compound, and how can intermediates be trapped?

Methodological Answer:
The synthesis likely proceeds via a Friedel-Crafts-like alkylation followed by oxidation :

Ether Formation: Ethoxy group introduction via nucleophilic substitution (e.g., oxolane reacting with ethyl bromide in basic conditions).

Aldehyde Generation: Oxidation of a hydroxymethyl intermediate (e.g., using PCC or MnO₂) .
To trap intermediates:

  • Quenching Reactions: Halt the reaction at timed intervals and analyze via TLC or LC-MS.
  • Isolation Under Inert Atmosphere: Prevent oxidation of sensitive intermediates (e.g., hydroxymethyl derivatives) .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Conduct accelerated stability testing (40–80°C, 1–4 weeks). Monitor degradation via HPLC; aldehyde groups may dimerize or oxidize to carboxylic acids under heat .
  • pH Sensitivity: In acidic conditions (pH <3), the ethoxy group may hydrolyze. In basic conditions (pH >10), aldol condensation could occur. Use buffered solutions (pH 5–7) for storage .
  • Light Sensitivity: UV-Vis spectroscopy can track photodegradation; store in amber vials under nitrogen .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The aldehyde carbon typically shows high electrophilicity .
  • Molecular Dynamics Simulations: Model solvent effects (e.g., water vs. DMSO) on reaction pathways.
  • Transition State Analysis: Identify energy barriers for nucleophilic attack (e.g., by amines or Grignard reagents) .

Advanced: How should researchers address contradictory data in studies on the biological activity of this compound derivatives?

Methodological Answer:

  • Replication Studies: Repeat assays under identical conditions (e.g., cell lines, solvent controls) .
  • Multivariate Analysis: Use ANOVA or PCA to isolate variables (e.g., impurity profiles, solvent residues) causing discrepancies .
  • Meta-Analysis: Compare data across published studies, noting differences in experimental design (e.g., IC₅₀ values under varying pH/temperature) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (aldehyde groups are irritants).
  • Spill Management: Neutralize spills with sodium bisulfite (to reduce aldehydes) followed by absorbent materials .
  • Storage: Keep in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.